5-bromo-N-ethyl-2-methylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-ethyl-2-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-3-11-9(13)8-4-7(10)5-12-6(8)2/h4-5H,3H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIUVTHIWTWTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=CC(=C1)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-ethyl-2-methylpyridine-3-carboxamide typically involves the bromination of 2-methylpyridine followed by the introduction of the carboxamide group. One common method includes:
Bromination: 2-methylpyridine is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5-position.
Carboxamide Formation: The brominated product is then reacted with ethylamine to form the carboxamide group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and carboxamide formation steps.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-ethyl-2-methylpyridine-3-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
5-bromo-N-ethyl-2-methylpyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-bromo-N-ethyl-2-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Features a bromo-substituted phenyl ring linked to a dihydropyridine-carboxamide core.
- Key Properties :
- Comparison : Unlike the target compound, this analog lacks the ethyl group on the amide nitrogen and incorporates a dihydropyridine ring. The bromine on the phenyl ring may reduce solubility compared to pyridine-bound bromine.
5-Bromo-3-carboxypyridine (5-Bromonicotinic Acid)
- Structure : Simple pyridine derivative with a carboxylic acid group at the 3-position and bromine at the 5-position .
- Key Properties: CAS: 20826-04-4; Molecular Formula: C₆H₄BrNO₂. Lacks alkyl substituents (e.g., ethyl, methyl), resulting in higher polarity and lower lipophilicity compared to the target compound.
LY2033298 (Thienopyridine Carboxamide)
- Structure: 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide .
- Chlorine and methoxy substituents modulate electronic properties differently than bromine.
Substituent Impact on Physicochemical Properties
Table 1: Comparative Analysis of Pyridine Carboxamides
Biological Activity
5-Bromo-N-ethyl-2-methylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromine atom and an ethyl group attached to a pyridine ring. The synthesis typically involves bromination followed by amide formation. The reaction pathway can be summarized as follows:
- Bromination : The pyridine derivative undergoes bromination using N-bromosuccinimide (NBS) to introduce the bromine at the 5-position.
- Formation of Amide : The resulting brominated compound is then reacted with an appropriate amine (in this case, N-ethyl) to form the carboxamide.
This process yields high purity and good yields, making it suitable for further biological testing .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound exhibits effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although detailed molecular targets remain to be fully elucidated .
Anticancer Activity
Recent studies have indicated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. Notably, it affects the cell cycle by arresting cells in the G1 phase, thereby preventing tumor growth .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspases |
| HeLa (Cervical) | 20 | G1 phase arrest |
| A549 (Lung) | 18 | Inhibition of proliferation |
Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 μg/mL, with a minimum inhibitory concentration (MIC) determined at 5 μg/mL for both strains .
Study 2: Cancer Cell Line Evaluation
A series of experiments were conducted on various cancer cell lines including MCF-7 and HeLa. The compound was administered at varying concentrations over 48 hours, leading to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations of the compound .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It has been suggested that this compound could act on certain receptors involved in apoptosis signaling pathways, enhancing the apoptotic response in cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-N-ethyl-2-methylpyridine-3-carboxamide, and how can purity be optimized?
- Methodology :
- Nucleophilic substitution on brominated pyridine precursors (e.g., 5-bromo-2-methylpyridine derivatives) followed by carboxamide formation via coupling reactions with ethylamine.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water mixtures to achieve >95% purity (HPLC validation) .
- Key challenge : Bromine’s electron-withdrawing effects may slow amidation; optimize using catalysts like HATU or DCC/DMAP .
Q. How can the structure of this compound be confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolve bond angles and stereochemistry (e.g., C–Br bond length ~1.89 Å, typical for aryl bromides) .
- Spectroscopy :
- NMR : -NMR should show a singlet for N-ethyl protons (~1.2 ppm, triplet) and aromatic protons (6.8–8.2 ppm). -NMR confirms carbonyl resonance (~165 ppm) .
- FT-IR : Stretching vibrations for C=O (~1680 cm) and C–Br (~550 cm) .
Advanced Research Questions
Q. What strategies address conflicting reactivity data in bromine substitution reactions for pyridine carboxamides?
- Analysis :
- Electronic effects : Bromine at the 5-position deactivates the pyridine ring, reducing nucleophilic substitution rates compared to chloro or methyl analogs. Contradictions in reaction yields may arise from solvent polarity (e.g., DMF vs. THF) or temperature .
- Case study : Compare kinetics of 5-bromo vs. 3-bromo derivatives; DFT calculations (e.g., Gaussian 16) can model transition states to explain rate differences .
Q. How does the N-ethyl group influence the compound’s bioactivity or coordination chemistry?
- Experimental design :
- Biological assays : Test inhibitory activity against kinase targets (e.g., EGFR) using SPR or fluorescence polarization. N-ethyl may enhance lipophilicity (logP ~2.8), improving membrane permeability .
- Coordination studies : Titrate with metal ions (e.g., Zn) in DMSO; monitor shifts in UV-Vis spectra (~300–400 nm) to identify binding sites (pyridine N vs. carbonyl O) .
Q. What computational methods predict the compound’s stability under physiological conditions?
- Methodology :
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model hydrolysis of the carboxamide group at pH 7.4. Compare with experimental HPLC stability data .
- pKa prediction : Tools like MarvinSketch estimate the pyridine nitrogen’s pKa (~3.5–4.0), indicating protonation in acidic environments .
Data-Driven Research Questions
Q. How can substituent effects (e.g., methyl vs. bromine) be systematically analyzed in pyridine carboxamides?
- Approach :
- SAR studies : Synthesize analogs (e.g., 5-chloro, 5-methyl) and compare electronic profiles via Hammett σ constants.
- Data table :
| Substituent | σ (Hammett) | LogP | Reactivity (k, s) |
|---|---|---|---|
| Br | +0.86 | 2.7 | 0.05 |
| CH | -0.17 | 2.1 | 0.12 |
| Cl | +0.76 | 2.5 | 0.08 |
Q. What are the limitations of crystallographic data for this compound, and how can they be mitigated?
- Challenges :
- Crystal packing : Bulky N-ethyl and bromine groups may hinder single-crystal growth. Use mixed solvents (e.g., CHCN/toluene) for better diffraction .
- Disorder : Methyl groups often exhibit rotational disorder. Collect data at low temperatures (100 K) to improve resolution (<0.8 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
